REACTION_CXSMILES
|
[CH3:1][NH:2][O:3][CH3:4].C(N(CC)CC)C.[C:12]([C:16]1[O:17][C:18]2[C:24]([S:25](Cl)(=[O:27])=[O:26])=[C:23]([Cl:29])[CH:22]=[CH:21][C:19]=2[N:20]=1)([CH3:15])([CH3:14])[CH3:13]>C1COCC1>[CH3:4][O:3][N:2]([CH3:1])[S:25]([C:24]1[C:18]2[O:17][C:16]([C:12]([CH3:14])([CH3:13])[CH3:15])=[N:20][C:19]=2[CH:21]=[CH:22][C:23]=1[Cl:29])(=[O:26])=[O:27]
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
CNOC
|
Name
|
|
Quantity
|
4.51 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1OC2=C(N1)C=CC(=C2S(=O)(=O)Cl)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigourously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting solid was dissolved in EtOAc (75 ml)
|
Type
|
WASH
|
Details
|
washed with water (3×20 ml), sat. brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CON(S(=O)(=O)C1=C(C=CC=2N=C(OC21)C(C)(C)C)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |